molecular formula C23H22N4OS2 B343518 3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B343518
M. Wt: 434.6 g/mol
InChI Key: NOVBDZFIWUWQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a naphthyridine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

For industrial production, continuous flow processes are often employed to enhance efficiency and yield. These processes involve the use of microreactor systems to control reaction conditions precisely and optimize the synthesis . This method allows for the continuous production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is unique due to its combination of a thiophene ring and a naphthyridine core, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22N4OS2

Molecular Weight

434.6 g/mol

IUPAC Name

3-amino-6-methyl-N-(3-methylphenyl)-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C23H22N4OS2/c1-13-5-3-6-14(11-13)25-22(28)21-20(24)19-18(17-7-4-10-29-17)15-12-27(2)9-8-16(15)26-23(19)30-21/h3-7,10-11H,8-9,12,24H2,1-2H3,(H,25,28)

InChI Key

NOVBDZFIWUWQPR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCN(C4)C)N=C3S2)C5=CC=CS5)N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCN(C4)C)N=C3S2)C5=CC=CS5)N

Origin of Product

United States

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